molecular formula C22H27N3O5S B1668184 2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide CAS No. 1094693-07-8

2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide

Cat. No. B1668184
M. Wt: 445.5 g/mol
InChI Key: QVDUMVAPWXJBBL-UHFFFAOYSA-N
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Description

C562-1101 is a novel potent inhibitor of botulinum neurotoxin serotype E (BoNT/E).

Scientific Research Applications

Synthesis and Properties

A compound closely related to the requested molecule, 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, has been synthesized and its properties were explored. This synthesis involved a reaction yielding significant yields and the structure was assigned using NMR and IR spectroscopy, further confirmed by X-ray diffraction. This research highlights the compound's potential in material science and chemistry due to its unique structural properties (Nikonov et al., 2021).

Antimicrobial and Antifungal Potential

Research on similar compounds, such as 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, has shown promising antibacterial and antifungal properties. For instance, one specific derivative exhibited notable antimicrobial potential with low hemolytic activity, suggesting its use in developing new antibacterial and antifungal agents (Abbasi et al., 2020).

Enzyme Inhibitory Activities

A study on 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings open avenues in biochemistry and pharmacology for developing potential enzyme inhibitors (Abbasi et al., 2019).

properties

CAS RN

1094693-07-8

Product Name

2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide

InChI

InChI=1S/C22H27N3O5S/c1-13(2)11-18(21(26)23-17-8-6-7-14(3)15(17)4)24-31(28,29)16-9-10-19-20(12-16)30-22(27)25(19)5/h6-10,12-13,18,24H,11H2,1-5H3,(H,23,26)

InChI Key

QVDUMVAPWXJBBL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C562-1101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
Reactant of Route 2
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2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
Reactant of Route 3
Reactant of Route 3
2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
Reactant of Route 4
Reactant of Route 4
2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
Reactant of Route 5
Reactant of Route 5
2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
Reactant of Route 6
2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide

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